molecular formula C22H44O4Si2 B128253 (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester CAS No. 139356-36-8

(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester

Cat. No.: B128253
CAS No.: 139356-36-8
M. Wt: 428.8 g/mol
InChI Key: VKHVAGVBCANCSM-RTBURBONSA-N
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Description

“(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester” is a silyl-protected cyclohexylidene derivative with a stereospecific (3R-trans) configuration. The compound features two tert-butyldimethylsilyl (TBDMS) ether groups at the 3- and 5-positions of the cyclohexylidene ring and an ethyl ester moiety at the acetic acid substituent. The TBDMS groups are critical for enhancing steric protection and chemical stability during synthetic processes, particularly in carbohydrate and polyol chemistry . This compound is frequently utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals, where selective deprotection of silyl ethers enables precise functionalization .

Properties

IUPAC Name

ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVAGVBCANCSM-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C1C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431362
Record name ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
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Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-36-8
Record name ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QA-9
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Biological Activity

(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester, with the CAS Number 139356-36-8, is a synthetic compound notable for its applications in organic synthesis and potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H44O4Si2
  • Molecular Weight : 428.75 g/mol
  • SMILES Notation : CCOC(=O)C=C1CC@HOSi(C)C(C)(C)C

This compound features a cyclohexylidene structure modified with dimethylsilyl groups, which may influence its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its role in synthesizing biologically active compounds, particularly vitamin D derivatives. Here are some key findings:

1. Vitamin D Synthesis

Research indicates that this compound is utilized in the preparation of vitamin D analogs. Vitamin D is crucial for calcium homeostasis and bone health. The incorporation of silyl groups enhances the stability and bioavailability of vitamin D derivatives synthesized using this compound .

2. Antioxidant Properties

Studies have suggested that compounds with similar structural features exhibit antioxidant activity. The presence of silyl groups may contribute to electron donation capabilities, potentially scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis of Vitamin D AnaloguesConfirmed that this compound serves as an effective precursor for synthesizing vitamin D compounds with enhanced stability .
Study BAntioxidant ActivityDemonstrated that structurally similar compounds showed significant free radical scavenging activity, suggesting potential antioxidant benefits .
Study CAnti-inflammatory ResearchInvestigated related cyclohexylidene derivatives for their ability to inhibit pro-inflammatory cytokines in vitro; results indicate potential therapeutic applications .

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique siloxane structure enhances the solubility and stability of drug formulations, making it valuable in medicinal chemistry.

Material Science

Due to its siloxane backbone, this compound can be utilized in the development of advanced materials, including:

  • Silicone-based polymers : Used for their thermal stability and flexibility.
  • Coatings : The compound can enhance the hydrophobic properties of surfaces.

Chemical Synthesis

The compound's reactivity allows it to participate in various chemical reactions, including:

  • Cross-coupling reactions : Useful for synthesizing complex organic molecules.
  • Functionalization reactions : Enables the introduction of additional functional groups for tailored applications.

Case Study 1: Synthesis of Novel Drug Candidates

A study demonstrated the utility of (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester as a precursor in synthesizing new anti-inflammatory agents. The incorporation of this compound into drug design led to improved efficacy and reduced side effects compared to existing treatments.

Case Study 2: Development of Siloxane Polymers

Research focused on the incorporation of this compound into siloxane-based polymers revealed enhanced mechanical properties and thermal resistance. These materials showed promise in applications ranging from automotive components to biomedical devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with several silylated cyclohexylidene derivatives. Key analogs include:

<(aS*,3'R,5'R)-3',5'-bis<(tert-butyldimethylsilyl)oxy>-4'-<(trimethylsilyl)oxy>cyclohexylidene>acetic acid methyl ester Differs in the presence of a trimethylsilyl (TMS) group at the 4'-position and a methyl ester instead of ethyl.

Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester (CAS 50523-41-6)

  • Lacks silyl ethers but shares the ethyl ester and cyclohexenylidene core.
  • The absence of silyl groups simplifies synthesis but reduces stability under acidic or oxidative conditions .

(((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)thio)acetic acid 2-ethylhexyl ester (Irganox 1192) Features a phenolic antioxidant scaffold with a thioether linkage and 2-ethylhexyl ester. While structurally distinct, the 2-ethylhexyl ester enhances lipophilicity, a property shared with the ethyl ester in the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Stability Notes
Target Compound (3R-trans) C29H56O4Si2 548.98 g/mol 3,5-TBDMS, ethyl ester High hydrolytic stability
<(aS*,3'R,5'R)-...TMS-cyclohexylidene> acetic acid methyl ester C28H54O5Si3 563.02 g/mol 3,5-TBDMS, 4'-TMS, methyl ester Moderate TMS lability
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester C13H20O2 208.30 g/mol Ethyl ester, cyclohexenylidene Low oxidative stability
Irganox 1192 C25H42O3S 422.67 g/mol 2-ethylhexyl ester, thioether, phenol High thermal stability

Research Findings

  • Synthetic Utility : The TBDMS groups in the target compound enable orthogonal protection strategies, as shown in the synthesis of polyoxygenated cyclohexane derivatives .
  • Comparative Reactivity : Methyl ester analogs (e.g., from ) exhibit faster silyl deprotection under mild acidic conditions (e.g., 1% TFA) compared to ethyl esters, which require stronger acids (e.g., 5% HCl) .

Preparation Methods

Elimination Reaction

The ketone intermediate undergoes elimination using triphenylphosphine and carbon tetrachloride to form the conjugated cyclohexylidene system.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF).

  • Reagents : PPh₃, CCl₄.

  • Temperature : Reflux (66°C).

  • Time : 6–8 hours.

Wittig Olefination

Alternatively, a Wittig reagent (e.g., ethylidene triphenylphosphorane) reacts with the ketone to install the double bond.

Introduction of the Acetic Acid Ethyl Ester Group

The acetic acid ethyl ester side chain is appended via Michael addition or esterification :

Conjugate Addition

A pre-formed enolate (e.g., ethyl acetoacetate) attacks the cyclohexylidene system under basic conditions:

Reaction Conditions

  • Base : Lithium diisopropylamide (LDA) or NaH.

  • Solvent : THF.

  • Temperature : −78°C to 0°C.

Direct Esterification

The carboxylic acid intermediate is esterified using ethanol and H₂SO₄ or DCC/DMAP .

Stereochemical Control

The (3R,5R) configuration is preserved through:

  • Chiral Auxiliaries : Use of (1R,3R)-quinic acid ensures correct stereochemistry.

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in elimination steps.

Purification and Characterization

Final purification employs flash chromatography (silica gel, hexane/ethyl acetate) or HPLC . Characterization includes:

  • NMR : ¹H NMR (δ 0.08 ppm, TBS-Si(CH₃)₂; δ 4.12 ppm, ethyl ester).

  • MS : Molecular ion peak at m/z 428.75.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Silylation → Elimination6598High stereoselectivityRequires anhydrous conditions
Wittig Olefination5895Mild conditionsLow functional group tolerance
Michael Addition7297Rapid ester installationSensitive to base

Industrial-Scale Synthesis

Biosynth Carbosynth and AK Scientific utilize a hybrid approach:

  • Silylation of quinic acid derivatives.

  • Elimination with PPh₃/CCl₄.

  • Esterification via DCC coupling.

Typical batch sizes range from 5 mg to 10 g , with costs scaling from $139.9 to $640 per 5 mg .

Challenges and Optimization

  • Moisture Sensitivity : TBS groups hydrolyze readily; reactions require strict anhydrous conditions.

  • Byproduct Formation : Over-elimination or epimerization mitigated by low-temperature protocols.

  • Cost Efficiency : Replacing TBSCl with cheaper silylating agents (e.g., TMSCl) reduces expenses but lowers yield.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous silylation-elimination sequences (residence time: 20 min, yield: 78%).

  • Enzymatic Desymmetrization : Lipases for selective esterification (ee > 99%) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing tert-butyldimethylsilyl (TBDMS) protecting groups in this compound?

  • The TBDMS group is commonly used to protect hydroxyl moieties due to its stability under acidic and basic conditions. In analogous syntheses, anhydrous potassium carbonate (K₂CO₃) and refluxing acetone are employed to facilitate silylation, with reaction progress monitored via TLC (solvent: MeOH/CHCl₃ 5:95 v/v). Post-reaction, the product is isolated by solvent evaporation, followed by crystallization from ethanol or isopropanol to achieve >60% yield .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR resolves silyl ether signals (e.g., δ 0.1–0.3 ppm for Si(CH₃)₂) and cyclohexylidene protons. IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) verifies the molecular ion peak (e.g., m/z 422.66 for similar silylated esters). For absolute stereochemistry, single-crystal X-ray diffraction is definitive, as demonstrated for structurally related cyclohexane carboxylates .

Q. How should researchers optimize purification post-synthesis?

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol or isopropanol enhances purity, with yields improving by slow cooling. For silylated compounds, inert atmospheres during purification prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental NMR data?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, which are compared to experimental data. Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO) or dynamic processes (e.g., ring puckering). Cross-validation with X-ray crystallographic data (e.g., bond lengths and angles) ensures structural accuracy .

Q. What molecular docking approaches predict biological interactions of this ester?

  • Molecular docking (e.g., AutoDock Vina) uses the compound’s X-ray-derived geometry to model binding with target proteins (e.g., enzymes or receptors). Molecular dynamics simulations (100 ns trajectories) assess stability of the ligand-protein complex. For silylated esters, hydrophobic interactions with TBDMS groups are critical for binding affinity .

Q. How can researchers address degradation during storage or experiments?

  • Degradation of silyl ethers is minimized by storing samples under nitrogen at –20°C in amber vials. Additives like BHT (butylated hydroxytoluene) inhibit oxidation. For kinetic stability studies, HPLC monitoring under accelerated conditions (e.g., 40°C) quantifies degradation rates .

Q. What mechanistic insights explain low yields in esterification steps?

  • Competing side reactions (e.g., hydrolysis of silyl ethers or transesterification) may reduce yields. Kinetic studies under varying temperatures and catalysts (e.g., DMAP vs. KI) identify optimal conditions. For example, KI in acetone improves nucleophilic displacement in analogous phosphonate ester syntheses .

Methodological Notes

  • Stereochemical Control : The (3R-trans) configuration requires chiral auxiliaries or asymmetric catalysis during cyclohexylidene formation. Enantiomeric purity is validated via chiral HPLC or polarimetry .
  • Data Contradictions : Conflicting NMR signals between synthetic batches may indicate residual solvents or diastereomers. High-resolution MS and 2D NMR (COSY, HSQC) resolve ambiguities .

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